4-Iodo-1-methylpyridin-2(1H)-one
Overview
Description
4-Iodo-1-methylpyridin-2(1H)-one: is a heterocyclic organic compound that features a pyridine ring substituted with an iodine atom at the 4-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methylpyridin-2(1H)-one can be achieved through several synthetic routes One common method involves the iodination of 1-methylpyridin-2(1H)-one using iodine or an iodine-containing reagent under suitable conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-methylpyridin-2(1H)-one, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
4-Iodo-1-methylpyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced conductivity or stability.
Chemical Biology: It can serve as a probe or ligand in biochemical assays to study biological processes and molecular interactions.
Organic Synthesis: The compound is valuable in organic synthesis for constructing complex molecules and exploring new reaction pathways.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The iodine atom can play a crucial role in these interactions by forming halogen bonds or participating in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methylpyridin-2(1H)-one
- 4-Chloro-1-methylpyridin-2(1H)-one
- 4-Fluoro-1-methylpyridin-2(1H)-one
Uniqueness
4-Iodo-1-methylpyridin-2(1H)-one is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to distinct reactivity and interactions compared to its bromo, chloro, and fluoro analogs. The iodine atom can also enhance the compound’s ability to participate in specific types of chemical reactions, such as halogen bonding and oxidative addition.
Properties
IUPAC Name |
4-iodo-1-methylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJCNADFGXFEHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696135 | |
Record name | 4-Iodo-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-47-8 | |
Record name | 4-Iodo-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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